7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a dihydroquinolin-4-one derivative featuring a 7-diethylamino group, a 6-fluoro substituent, a 4-methylbenzenesulfonyl moiety at position 3, and a 3-methylbenzyl group at position 1.
Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-10-19(3)11-13-22)18-31(25)17-21-9-7-8-20(4)14-21/h7-16,18H,5-6,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYVNPGLHVXYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC(=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the quinoline core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethylamino group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Sulfonylation: The methylbenzenesulfonyl group is introduced via sulfonylation reactions using reagents like methylbenzenesulfonyl chloride.
Addition of the methylphenylmethyl group: This step involves the use of appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluoro substituent can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these potential activities could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Modified Analogs
A closely related compound, 3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (), differs in the sulfonyl group substitution (3-chlorophenyl vs. 4-methylphenyl). Key comparisons include:
- This could influence reactivity in nucleophilic substitution or hydrogen-bonding interactions.
- Molecular Weight : The chlorine atom increases the molecular weight by ~34.5 g/mol compared to the methyl group, which may slightly affect solubility and diffusion properties.
Oxazinoquinoline Derivatives
Studies on 1,4-oxazino[2,3,4-ij]quinolines and 1,3-oxazino[5,4,3-ij]quinolines () reveal stability differences under electron impact (EI):
- Stability: 1,4-Oxazinoquinolines exhibit higher resistance to EI, with stronger molecular ion ([M]+•) peaks, compared to 1,3-oxazinoquinolines. This contrasts with the dihydroquinolinone core of the target compound, which may fragment differently due to its non-aromatic ring.
- Fragmentation Pathways: The oxazine ring in 1,3-oxazinoquinolines eliminates CO₂, while 1,4-oxazinoquinolines lose CO. The dihydroquinolinone ring in the target compound likely undergoes distinct fragmentation, though specific data are unavailable.
Spiro[Piperidine-4,2'-Quinolines]
Compounds such as 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () show low molecular ion intensity (0.5–8.0%) in mass spectrometry. By comparison, the target compound’s molecular ion intensity may vary depending on substituents. For example, bulky groups like 3-methylbenzyl could stabilize the molecular ion, while the sulfonyl group might enhance fragmentation.
Cyclopropane-Containing Analog
A structurally distinct quinoline derivative, 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), incorporates a cyclopropane ring and a sulfonamido group. Key differences include:
- Hydrogen Bonding : The sulfonamido group in ’s compound allows for additional hydrogen bonding, unlike the sulfonyl group in the target compound.
Critical Analysis of Structural Influences
- Electron-Withdrawing vs. Donating Groups : The 4-methylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to electron-withdrawing substituents like chlorine, which could increase susceptibility to enzymatic degradation.
- Analytical Challenges: Low molecular ion intensity in spiroquinolines () suggests that the target compound’s mass spectral behavior should be empirically validated to optimize detection.
Biological Activity
The compound 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (commonly referred to as Compound X) is a synthetic derivative of dihydroquinolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound X has the molecular formula and a molecular weight of approximately 492.6 g/mol. The structure features several functional groups that contribute to its biological activity, including a fluorine atom, a sulfonyl group, and a diethylamino moiety.
| Property | Value |
|---|---|
| Molecular Formula | C28H29FN2O3S |
| Molecular Weight | 492.6 g/mol |
| CAS Number | 892787-19-8 |
Anticancer Properties
Research indicates that compounds similar to Compound X exhibit significant anticancer activities. For instance, derivatives of dihydroquinolinone have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that these compounds can target multiple pathways involved in cancer progression.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of dihydroquinolinone derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM.
Antimicrobial Activity
Compound X may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the sulfonyl group is particularly noteworthy, as sulfonamides are known for their antibacterial effects.
Research Findings: Antimicrobial Efficacy
In a comparative study, several dihydroquinolinone derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these pathogens.
Neuroprotective Effects
Emerging evidence suggests that dihydroquinolinone derivatives may offer neuroprotective benefits. Studies have indicated that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's.
Preclinical Study: Neuroprotection
In animal models of neurodegeneration, administration of related dihydroquinolinone compounds resulted in improved cognitive function and reduced oxidative stress markers in brain tissues.
The precise mechanism by which Compound X exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including:
- Enzymatic Inhibition : Compounds in this class may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties may contribute to cellular protection mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
